![molecular formula C6H6Cl2N4 B12964150 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B12964150.png)
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride is a heterocyclic compound that belongs to the triazolopyridazine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both triazole and pyridazine rings in its structure imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. The final product is often purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole or pyridazine rings.
Substitution: Halogen substitution reactions can occur, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated analogs.
科学的研究の応用
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of signaling pathways .
類似化合物との比較
Similar Compounds
6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine: A closely related compound with similar chemical properties.
Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate: Another derivative with potential biological activity.
Uniqueness
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C6H6Cl2N4 |
|---|---|
分子量 |
205.04 g/mol |
IUPAC名 |
6-chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine;hydrochloride |
InChI |
InChI=1S/C6H5ClN4.ClH/c1-4-2-5(7)10-11-3-8-9-6(4)11;/h2-3H,1H3;1H |
InChIキー |
CIFUNGSHPVKOIZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN2C1=NN=C2)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


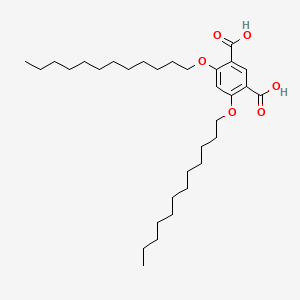
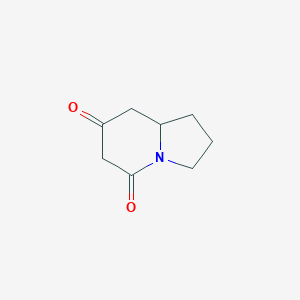
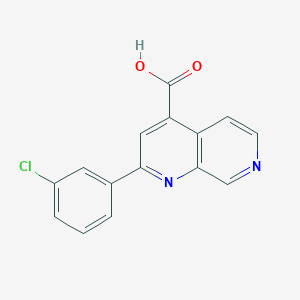



![2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one](/img/structure/B12964105.png)

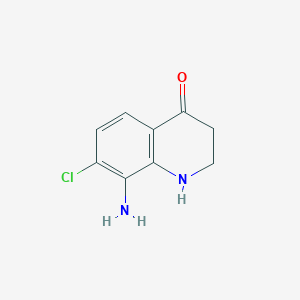
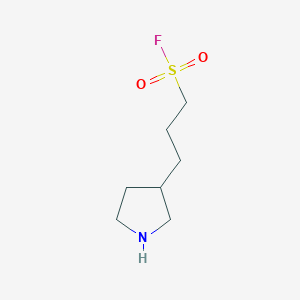


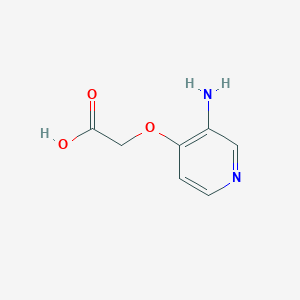
![3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B12964151.png)
